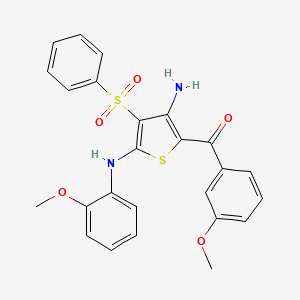

3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine

Description

This compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted with sulfonyl, benzoyl, and aryl amine groups. Key structural features include:

Propriétés

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2-methoxyanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c1-31-17-10-8-9-16(15-17)22(28)23-21(26)24(34(29,30)18-11-4-3-5-12-18)25(33-23)27-19-13-6-7-14-20(19)32-2/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKVAWFWIYRKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The table below compares substituents, molecular formulas, and molecular weights of structurally related thiophene-2,4-diamine derivatives:

Note: Molecular weight for the target compound is estimated based on structural similarity to .

Key Observations

Substituent Effects on Solubility :

- The 3-methoxybenzoyl group (target compound) may improve solubility compared to 4-fluorobenzoyl (G613-0257) due to methoxy’s polar nature .

- Benzenesulfonyl (target) vs. 4-methoxybenzenesulfonyl (G613-0257): The latter’s methoxy group enhances hydrophilicity but reduces steric bulk .

2H-1,3-Benzodioxole substituents () increase aromaticity and rigidity, which could stabilize π-π interactions in biological systems.

Synthetic Pathways: Thiophene-2,4-diamine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reflux in butanol is a common step for introducing amine groups . Substituents like benzenesulfonyl are often added via sulfonation reactions, while benzoyl groups are introduced using Friedel-Crafts acylation .

Implications for Drug Development

- Pharmacokinetics : Methoxy and fluorinated analogs (e.g., ) demonstrate improved metabolic stability compared to chlorinated derivatives .

- Target Selectivity : The 2-methoxyphenyl group in the target compound may enhance selectivity for serotonin or kinase receptors, as seen in related sulfonamide drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.